Cas no 70067-70-8 (3-(naphthalen-1-yl)propanenitrile)

3-(Naphthalen-1-yl)propanenitrile is an organic compound featuring a naphthalene core linked to a propanenitrile moiety. This structure makes it a versatile intermediate in synthetic organic chemistry, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its nitrile group offers reactivity for further functionalization, such as hydrolysis to carboxylic acids or reduction to amines, enhancing its utility in multi-step syntheses. The naphthalene ring system contributes to its stability and potential for π-stacking interactions, which may be advantageous in material science applications. The compound is typically handled under standard laboratory conditions, requiring appropriate safety measures due to its nitrile functionality.
3-(naphthalen-1-yl)propanenitrile structure
70067-70-8 structure
Product name:3-(naphthalen-1-yl)propanenitrile
CAS No:70067-70-8
MF:C13H11N
MW:181.233143091202
CID:2799514
PubChem ID:13308300

3-(naphthalen-1-yl)propanenitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(naphthalen-1-yl)propanenitrile
    • EN300-1855002
    • beta-naphthylpropionitrile
    • DTXSID40536156
    • 70067-70-8
    • SCHEMBL1823898
    • AKOS010643847
    • DTXCID40486945
    • Inchi: InChI=1S/C13H11N/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,4,8H2
    • InChI Key: HNBZXKNEDKNOBW-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 181.089149355g/mol
  • Monoisotopic Mass: 181.089149355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 23.8Ų

3-(naphthalen-1-yl)propanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1855002-0.1g
3-(naphthalen-1-yl)propanenitrile
70067-70-8
0.1g
$364.0 2023-09-18
Enamine
EN300-1855002-10g
3-(naphthalen-1-yl)propanenitrile
70067-70-8
10g
$1778.0 2023-09-18
Enamine
EN300-1855002-5.0g
3-(naphthalen-1-yl)propanenitrile
70067-70-8
5g
$2277.0 2023-06-04
Enamine
EN300-1855002-0.5g
3-(naphthalen-1-yl)propanenitrile
70067-70-8
0.5g
$397.0 2023-09-18
Enamine
EN300-1855002-2.5g
3-(naphthalen-1-yl)propanenitrile
70067-70-8
2.5g
$810.0 2023-09-18
Enamine
EN300-1855002-10.0g
3-(naphthalen-1-yl)propanenitrile
70067-70-8
10g
$3376.0 2023-06-04
Enamine
EN300-1855002-0.25g
3-(naphthalen-1-yl)propanenitrile
70067-70-8
0.25g
$381.0 2023-09-18
Enamine
EN300-1855002-1g
3-(naphthalen-1-yl)propanenitrile
70067-70-8
1g
$414.0 2023-09-18
Enamine
EN300-1855002-0.05g
3-(naphthalen-1-yl)propanenitrile
70067-70-8
0.05g
$348.0 2023-09-18
Enamine
EN300-1855002-1.0g
3-(naphthalen-1-yl)propanenitrile
70067-70-8
1g
$785.0 2023-06-04

Additional information on 3-(naphthalen-1-yl)propanenitrile

Comprehensive Analysis of 3-(Naphthalen-1-yl)propanenitrile (CAS No. 70067-70-8): Properties, Applications, and Industry Trends

3-(Naphthalen-1-yl)propanenitrile (CAS No. 70067-70-8) is an organic compound featuring a naphthalene ring linked to a propionitrile group. This nitrile-functionalized naphthalene derivative has garnered significant attention in pharmaceutical and material science research due to its versatile reactivity and structural uniqueness. With a molecular formula of C13H11N, it serves as a key intermediate in synthesizing complex molecules, particularly in the development of fluorescent probes and organic electronic materials.

Recent studies highlight the compound’s role in photoactive materials, aligning with the growing demand for sustainable optoelectronics. Researchers are exploring its potential in OLED (Organic Light-Emitting Diode) applications, where its conjugated naphthalene core enhances electron mobility. The 70067-70-8 compound’s stability under thermal conditions makes it suitable for high-performance coatings, addressing queries like "heat-resistant organic semiconductors" frequently searched in AI-driven material databases.

From a synthetic perspective, 3-(Naphthalen-1-yl)propanenitrile is synthesized via Pd-catalyzed cross-coupling or nucleophilic substitution reactions. Its cyano group offers a reactive site for further functionalization, a topic often discussed in forums on "nitrile transformations in drug discovery." The compound’s lipophilicity (LogP ~2.8) and moderate polarity also make it relevant in medicinal chemistry, particularly for CNS-targeting agents, resonating with trending searches like "blood-brain barrier permeable scaffolds."

Environmental and regulatory aspects of 70067-70-8 comply with global standards like REACH, with no significant ecotoxicity reported. Its biodegradability profile is under investigation, reflecting the industry’s focus on green chemistry. Analytical methods such as HPLC-UV and GC-MS are commonly employed for purity assessment, addressing lab technicians’ queries on "nitrile quantification techniques."

In conclusion, 3-(Naphthalen-1-yl)propanenitrile exemplifies the intersection of traditional organic synthesis and cutting-edge applications. Its adaptability to optoelectronic, pharmaceutical, and catalytic domains ensures sustained relevance, while ongoing research explores its bioactivity—a response to popular searches on "naphthalene derivatives in drug design." As industries prioritize multifunctional intermediates, CAS 70067-70-8 remains a compound of strategic importance.

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